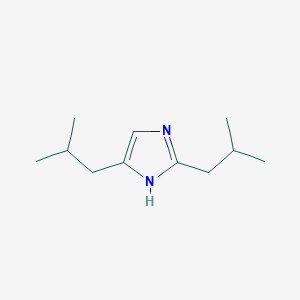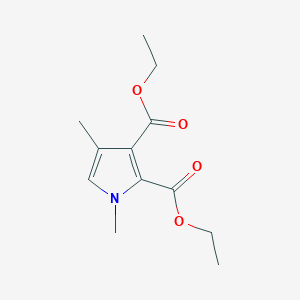
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds with one nitrogen atom. This particular compound is characterized by the presence of two ethyl ester groups at the 2 and 3 positions, and two methyl groups at the 1 and 4 positions on the pyrrole ring. It is known for its applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the reaction of ethyl acetoacetate with ethyl formate in the presence of sodium ethoxide to form the intermediate ethyl 3-oxobutanoate. This intermediate then undergoes cyclization with ammonia or an amine to yield the pyrrole ring structure. The final product is obtained by esterification with ethanol under acidic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and esterification steps.
化学反応の分析
Types of Reactions
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the 2 and 3 positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions include pyrrole-2,3-dicarboxylic acids, pyrrole alcohols, and various substituted pyrrole derivatives .
科学的研究の応用
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
作用機序
The mechanism of action of diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert specific effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with different substitution pattern.
Diethyl 1-hydroxy-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains a hydroxyl group instead of a methyl group.
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate: Another isomer with different ester positions.
Uniqueness
Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
88721-68-0 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
diethyl 1,4-dimethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9-8(3)7-13(4)10(9)12(15)17-6-2/h7H,5-6H2,1-4H3 |
InChIキー |
PFHJKPZUHWCEMO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C=C1C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



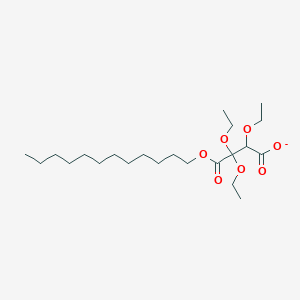
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

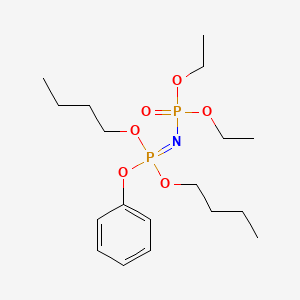

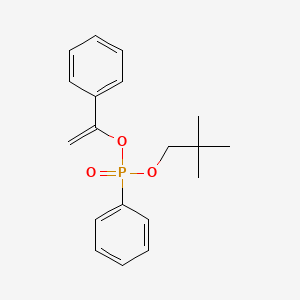
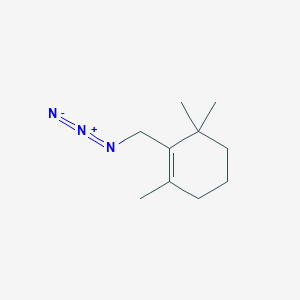

![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)
